molecular formula C14H20N2O B142877 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone CAS No. 125743-59-1

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone

Cat. No.: B142877
CAS No.: 125743-59-1
M. Wt: 232.32 g/mol
InChI Key: KMDROOZVJSEIKV-UHFFFAOYSA-N
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Description

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone is a chemical compound with the molecular formula C13H18N2O. It is known for its applications in various fields, including medicinal chemistry and material science. The compound features a piperazine ring substituted with a methyl group and a phenyl ring attached to an ethanone moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone typically involves the reaction of 4-methylpiperazine with 4-chlorobenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperazine nitrogen attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include acetonitrile and dichloromethane, and the reaction is typically carried out at elevated temperatures to accelerate the reaction rate .

Chemical Reactions Analysis

Types of Reactions: 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

  • 4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine
  • 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde

Comparison: 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone moiety. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the ethanone group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12(17)14-5-3-13(4-6-14)11-16-9-7-15(2)8-10-16/h3-6H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDROOZVJSEIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618299
Record name 1-{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125743-59-1
Record name 1-{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.73 g of 4-(4-methyl-piperazin-1-yl-methyl)-benzonitrile (3.40 mmol) were dissolved in toluene (13 ml) and added to a solution of 3 M methyl magnesium bromide in diethyl ether (3.4 ml, 10.2 mmol) under nitrogen atmosphere. The resulting suspension was heated under reflux for 4 hours. The reaction was cooled down to 0° C., acidified with 10% HCl and then heated under reflux for 1 hour. The two phases were separated and the aqueous phase rinsed with AcOEt, then brought to basic conditions with NH4OH and extracted with DCM. The organic phase was dried over Na2SO4 and concentrated in vacuo to dryness to obtain 0.71 g of 1-[4-(4-methyl-piperazin-1-yl-methyl)-phenyl]-ethanone as a yellow oil.
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Synthesis routes and methods II

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